ガラランタミン-O-メチル-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

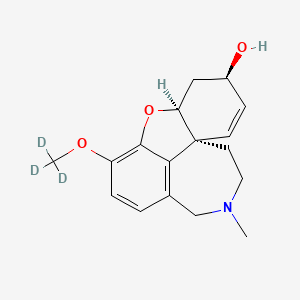

Galanthamine-O-methyl-d3 is a deuterated selective acetylcholinesterase inhibitor . It is a stable isotope labelled and unlabelled API . The CAS number is 1279031-09-2 .

Synthesis Analysis

Galanthamine is a competitive acetylcholinesterase (AChE) inhibitor naturally produced by the plants of the Amaryllidaceae family . Various methods have been developed for the extraction of galanthamine from different sources . The final identification and quantitation of the alkaloid can be achieved with different methods such as thin layer chromatography (TLC), liquid chromatography (HPLC, UPLC, LC-MS), GC (-MS) and nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis

The molecular formula of Galanthamine-O-methyl-d3 is C17H18D3NO3 . The molecular weight is 290.37 g/mol .Physical And Chemical Properties Analysis

The molecular weight of Galanthamine-O-methyl-d3 is 290.37 g/mol . The molecular formula is C17H18D3NO3 .科学的研究の応用

アルツハイマー病治療

“ガラランタミン-O-メチル-d3”は、重水素化された選択的アセチルコリンエステラーゼ阻害剤 です。 アルツハイマー病の治療に役立ちます 。アルツハイマー病は、認知機能と記憶力の低下を特徴とする神経変性疾患であり、その治療戦略の1つは、“this compound”などのコリンエステラーゼ阻害剤を用いて脳の コリン作動性機能を強化することです。

バイオテクノロジー的介入

この化合物は、バイオテクノロジー的介入とクリナム属植物におけるガラランタミン生産に関与しています 。 これには、in vitroでの植物化学物質の最適化のためのマイクロプロパゲーション技術の使用が含まれます 。

薬理学的特性

“this compound”は、その薬理学的特性で知られています 。 それは、鎮痛作用、抗コリン作用、抗腫瘍作用、抗ウイルス作用で知られているヒガンバナ科アルカロイドグループの一部です 。

合成研究

市販の材料からガラランタミンを合成する研究が行われています 。 ヨウ素化イソバニリン誘導体を、2-シクロヘキセン-1-オール誘導体との分子間ミツノブ反応に関与させる、11段階のガラランタミン合成が確立されています 。

in vitroガラランタミン合成

“this compound”は、in vitroガラランタミン合成において役割を果たしています 。 このプロセスは、クリナム属植物の保存、広範囲にわたる増殖、および必要な二次代謝産物の生産に重要です<a aria-label="2: “this compound”は、in vitroガラランタミン合成において役割を果たしています2" data-citationid="04074f1c-3771-ed99-87cb-775a961b055b-30" h="

作用機序

Target of Action

Galanthamine-O-methyl-d3 is a deuterium labeled variant of Galanthamine . The primary target of Galanthamine-O-methyl-d3 is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft . By targeting AChE, Galanthamine-O-methyl-d3 can influence cholinergic neuron function and signaling .

Mode of Action

Galanthamine-O-methyl-d3, like its parent compound Galanthamine, acts as a competitive inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in acetylcholine neurotransmission . Additionally, Galanthamine-O-methyl-d3 has been shown to inhibit ion channels and protein interactions .

Biochemical Pathways

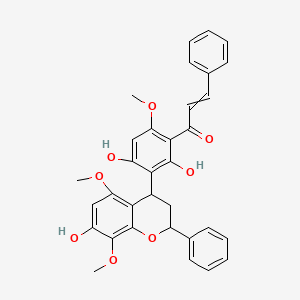

The action of Galanthamine-O-methyl-d3 affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft . This enhances cholinergic neuron function and signaling . The biosynthesis of Galanthamine involves the phenol coupling of 4′-O-methylnorbelladine, which converts into N-demethylnarwedine and then produces norgalanthamine after stereospecific reduction .

Pharmacokinetics

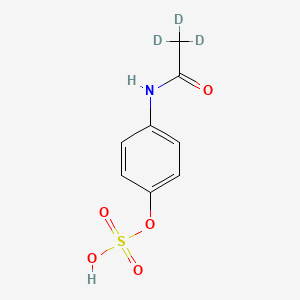

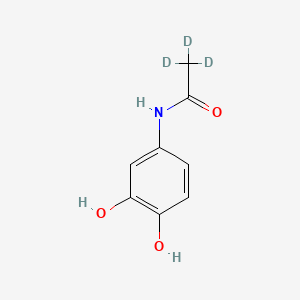

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The inhibition of AChE by Galanthamine-O-methyl-d3 leads to an increase in acetylcholine neurotransmission . This can enhance cholinergic neuron function and signaling . The exact molecular and cellular effects of Galanthamine-O-methyl-d3’s action are still under investigation.

Action Environment

The action of Galanthamine-O-methyl-d3 can be influenced by various environmental factors. For instance, in vitro culture offers an alternative approach for its sustainable production . Different biotechnological tools can optimize the in vitro biosynthesis of Galanthamine, such as manipulation of plant growth regulators, photoperiod, elicitors, and bioreactors systems .

Safety and Hazards

生化学分析

Biochemical Properties

Galanthamine-O-methyl-d3 has been shown to inhibit ion channels and protein interactions . It is a high purity reagent used in antibody production, peptide synthesis, and other biochemical studies . It can also be used as an inhibitor for the study of protein interactions involved in cancer progression .

Cellular Effects

The cellular effects of Galanthamine-O-methyl-d3 are primarily due to its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic function. This can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, Galanthamine-O-methyl-d3 exerts its effects by binding to acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . By inhibiting this enzyme, Galanthamine-O-methyl-d3 increases the concentration of acetylcholine, leading to enhanced cholinergic transmission.

特性

IUPAC Name |

(1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-WGBMMLDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@@H](C[C@@H]4O2)O)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661991 |

Source

|

| Record name | (13,13,13-~2~H_3_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1279031-09-2 |

Source

|

| Record name | (13,13,13-~2~H_3_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)